1,1,2,2-Tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid
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Overview
Description
1,1,2,2-Tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid is a fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid typically involves the fluorination of ethene derivatives. The process often requires the use of fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions. The reaction is carried out in the presence of catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. The raw materials are subjected to high temperatures and pressures in specialized reactors. The use of advanced catalysts and continuous monitoring of reaction parameters ensures the efficient production of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated derivatives.
Substitution: Fluorinated alcohols or amines.
Scientific Research Applications
1,1,2,2-Tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethane: A hydrofluorocarbon used as a refrigerant and foam expansion agent.
1,1,1,2-Tetrafluoroethane: An isomer of 1,1,2,2-tetrafluoroethane, commonly used in refrigeration and air conditioning systems.
Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride: Used in the synthesis of perfluorinated sulfonic acid silane.
Uniqueness
1,1,2,2-Tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid is unique due to its combination of multiple fluorine atoms and an ethenoxy group, which imparts distinct chemical properties. Its high stability, resistance to degradation, and ability to undergo various chemical reactions make it valuable in scientific research and industrial applications.
Properties
CAS No. |
111173-25-2 |
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Molecular Formula |
C6HF11O4S |
Molecular Weight |
378.112 |
IUPAC Name |
1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid |
InChI |
InChI=1S/C4HF7O4S.C2F4/c5-1(6)2(7)15-3(8,9)4(10,11)16(12,13)14;3-1(4)2(5)6/h(H,12,13,14); |
InChI Key |
BKIWNMVJOHRIMW-UHFFFAOYSA-N |
SMILES |
C(=C(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F.C(=C(F)F)(F)F |
Synonyms |
Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-[(trifluoroethenyl)oxy]-, polymer with tetrafluoroethene |
Origin of Product |
United States |
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